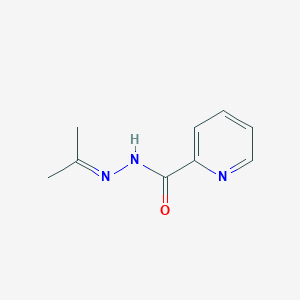N-(propan-2-ylideneamino)pyridine-2-carboxamide
CAS No.: 55101-19-4
Cat. No.: VC18780868
Molecular Formula: C9H11N3O
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55101-19-4 |
|---|---|
| Molecular Formula | C9H11N3O |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | N-(propan-2-ylideneamino)pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-5-3-4-6-10-8/h3-6H,1-2H3,(H,12,13) |
| Standard InChI Key | TWHMIBPBRCXLCN-UHFFFAOYSA-N |
| Canonical SMILES | CC(=NNC(=O)C1=CC=CC=N1)C |
Introduction
Chemical Identity and Structural Characterization
N-(Propan-2-ylideneamino)pyridine-2-carboxamide (CAS: 90128-71-5; PubChem CID: 71430181) is systematically named as 2-[1-(pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide . Its molecular formula is C₉H₁₁N₅O, with a molecular weight of 192.22 g/mol . The compound features a pyridine ring substituted at the 2-position by a carboxamide group, which is further functionalized with a propan-2-ylidene hydrazone moiety.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁N₅O | |
| Molecular Weight | 192.22 g/mol | |
| Exact Mass | 192.0891 Da | |
| Topological Polar Surface Area | 83.7 Ų | |
| Synonyms | 2-Picolyl methyl ketone semicarbazone |
The compound’s structure combines π-conjugated (pyridine) and hydrogen-bonding (amide, hydrazone) motifs, enabling diverse intermolecular interactions. Computational modeling suggests a planar pyridine-carboxamide core with the propan-2-ylidene group adopting a non-coplanar conformation relative to the aromatic ring .
Synthetic Routes and Optimization
While no explicit synthesis for N-(propan-2-ylideneamino)pyridine-2-carboxamide is documented in the literature, analogous pyridine-2-carboxamides are typically synthesized via amide coupling or hydrazone formation strategies . A plausible route involves:
-
Preparation of Pyridine-2-carboxylic Acid Hydrazide:
Pyridine-2-carboxylic acid is treated with thionyl chloride to form the acid chloride, followed by reaction with hydrazine hydrate . -
Condensation with Propan-2-one:
The hydrazide intermediate reacts with acetone (propan-2-one) under acidic or reflux conditions to form the hydrazone derivative .
Key reaction parameters include solvent choice (e.g., ethanol, DMF), temperature (60–100°C), and catalysis (e.g., acetic acid) . Purification is achieved via recrystallization from ethanol/water mixtures, yielding crystalline solids .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited solubility in water (<1 mg/mL), attributed to its hydrophobic hydrazone moiety . Stability studies under ambient conditions suggest gradual hydrolysis of the hydrazone group in aqueous acidic or basic media, reverting to the parent hydrazide .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~1660 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch), and ~3300 cm⁻¹ (N–H stretch) .
-
NMR Spectroscopy:
Hydrogen-Bonding Behavior
Pyridine-2-carboxamides are known to form extended hydrogen-bonded networks. In related compounds, bifurcated N–H···O and C–H···O interactions generate 1D chains or 3D frameworks . For N-(propan-2-ylideneamino)pyridine-2-carboxamide, the hydrazone N–H and amide C=O groups likely participate in intermolecular hydrogen bonds, influencing crystal packing and solubility .
Research Gaps and Future Directions
-
Synthetic Optimization: Detailed protocols for large-scale synthesis and enantioselective preparation are lacking.
-
Biological Profiling: No data exist on cytotoxicity, pharmacokinetics, or target engagement.
-
Crystallography: Single-crystal X-ray diffraction studies are needed to elucidate precise hydrogen-bonding patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume